molecular formula C12H11FN2O3S B2983570 [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid CAS No. 887031-26-7

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid

Cat. No.: B2983570
CAS No.: 887031-26-7
M. Wt: 282.29
InChI Key: DSEQAJNJRPVJOE-UHFFFAOYSA-N
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Description

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid is a thiazole derivative characterized by a 3-fluoro-4-methoxyphenyl substituent at the 4-position of the thiazole ring and an acetic acid moiety at the 5-position. The compound’s structure combines a fluorine atom and a methoxy group on the phenyl ring, which are known to influence electronic properties, lipophilicity, and metabolic stability.

Properties

IUPAC Name

2-[2-amino-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-18-8-3-2-6(4-7(8)13)11-9(5-10(16)17)19-12(14)15-11/h2-4H,5H2,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEQAJNJRPVJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-fluoro-4-methoxybenzaldehyde with thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized to introduce the amino and acetic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoro and methoxy groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (4-position of thiazole) Molecular Formula Molecular Weight Key Properties/Activities
[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid 3-Fluoro-4-methoxyphenyl C₁₂H₁₁FN₂O₃S 294.29 Enhanced metabolic stability due to fluorine and methoxy groups
2-(2-Amino-4-(p-tolyl)thiazol-5-yl)acetic acid p-Tolyl C₁₂H₁₂N₂O₂S 248.30 Lower polarity; increased lipophilicity for membrane permeability
2-(2-Amino-4-(trifluoromethyl)phenyl)acetic acid Trifluoromethylphenyl C₁₀H₉F₃N₂O₂S 278.25 High lipophilicity; potential CNS activity due to CF₃ group
2-{2-[(2-methoxyphenyl)amino]-4-phenyl-thiazol-5-yl}acetic acid 2-Methoxyphenylamino, phenyl C₁₈H₁₆N₂O₃S 340.40 Dual substituents may enhance receptor binding
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride 4-Ethylphenyl C₁₃H₁₅ClN₂O₂S 300.79 Improved solubility due to hydrochloride salt

Biological Activity

Introduction

[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid, a heterocyclic compound featuring a thiazole ring, is gaining attention in medicinal chemistry due to its potential biological activities. The unique structure, which includes an amino group and various substituents, positions this compound as a candidate for therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound's IUPAC name is 2-[2-amino-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid. Its molecular formula is C12_{12}H11_{11}FN2_2O3_3S, with a molecular weight of 282.3 g/mol. The presence of the thiazole moiety is crucial as it is often associated with various biological activities, including enzyme inhibition and receptor modulation.

The mechanism of action for this compound involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine and methoxy groups enhance its binding affinity and specificity for these targets, which could lead to significant therapeutic effects.

Biological Activity

  • Antimicrobial Activity
    • Studies indicate that compounds with thiazole rings exhibit notable antimicrobial properties. This compound has shown potential against various bacterial strains.
    • A comparative analysis of similar compounds reveals that those with fluorinated phenolic groups often demonstrate enhanced bioactivity.
Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring, amino groupAntimicrobial, anticancer potential
ThiazolidinedionesThiazole ring, carbonyl groupAntidiabetic
Thiazole-based AntimicrobialsThiazole ringAntibacterial
Fluorinated Phenolic CompoundsFluorine substituent on phenolic ringEnhanced bioactivity
  • Cytotoxic Effects
    • In vitro studies have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown significant reductions in cell viability rates in cancer models.
    • Notably, the compound MMH-5 (a related thiazole derivative) exhibited a drop in current amplitude in AMPA receptor studies, suggesting a mechanism for neuroprotective effects.

Case Studies and Research Findings

Recent research has highlighted the efficacy of thiazole derivatives in modulating receptor activity:

  • GluA2 AMPA Receptors
    • A study examined the impact of thiazole derivatives on GluA2 AMPA receptors, revealing that certain derivatives significantly altered receptor kinetics and cytotoxicity profiles.
    • The findings suggest that this compound may function similarly by modulating receptor activity, which could be leveraged for neurological disorder treatments.
  • Antifungal Activity
    • The compound's structural characteristics also suggest potential antifungal properties. Similar thiazole derivatives have demonstrated moderate to good activity against fungal strains like Candida albicans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation of substituted thiazole precursors with acetic acid derivatives. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) is a common method for analogous thiazole-acetic acid derivatives . Optimization can be guided by Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. Chromatographic monitoring (e.g., TLC or HPLC) ensures reaction completion .

Q. How can the structure and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectral techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy and fluorine groups on the phenyl ring) and acetic acid linkage .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) to rule out impurities .
  • HPLC-DAD : Assess purity (>95%) using reversed-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for thiazole-acetic acid derivatives?

  • Methodological Answer :

  • Dose-Response Profiling : Test activity across a concentration gradient (e.g., 1–100 µM) to distinguish selective antimicrobial effects from non-specific cytotoxicity .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., membrane permeability dyes) to differentiate membrane disruption (antimicrobial) from apoptosis (cytotoxic) pathways .
  • Comparative SAR : Modify substituents (e.g., replacing 3-fluoro-4-methoxy-phenyl with 2,4-dimethoxyphenyl) to isolate structural drivers of activity .

Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives targeting specific enzymes (e.g., bacterial dihydrofolate reductase)?

  • Methodological Answer :

  • Ligand Preparation : Generate 3D conformers of the compound and derivatives using software like Schrödinger Maestro.
  • Protein-Ligand Docking : Use AutoDock Vina to predict binding poses in the enzyme’s active site, focusing on key residues (e.g., Asp27, Leu28 in DHFR) .
  • MD Simulations (GROMACS) : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy .
  • Free Energy Calculations (MM-PBSA) : Rank derivatives by predicted binding affinity (ΔG < −7 kcal/mol) .

Q. What analytical approaches are recommended for resolving spectral data contradictions (e.g., unexpected peaks in NMR or HPLC) during characterization?

  • Methodological Answer :

  • NMR Spiking : Add authentic reference standards (e.g., 3-fluoro-4-methoxybenzaldehyde) to identify impurity peaks .
  • LC-MS/MS : Detect trace byproducts (e.g., de-aminated or oxidized derivatives) with high-resolution mass accuracy (<5 ppm error) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping thiazole and phenyl signals) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the impact of substituent electronic effects (e.g., fluorine vs. methoxy groups) on the compound’s physicochemical properties?

  • Methodological Answer :

  • Computational Modeling : Calculate logP (lipophilicity) and pKa (acidity) via ChemAxon or ACD/Labs to predict solubility and bioavailability .
  • Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) with UV quantification .
  • Thermal Analysis (DSC/TGA) : Monitor melting points and decomposition profiles to assess stability .

Q. What statistical methods are appropriate for analyzing discrepancies in biological replicate data (e.g., antimicrobial assays with high variability)?

  • Methodological Answer :

  • ANOVA with Tukey’s Post Hoc : Compare mean zone-of-inhibition diameters across replicates (n ≥ 3) to identify outliers .
  • Grubbs’ Test : Detect and exclude statistically significant outliers (α = 0.05) .
  • EC50/IC50 Calculation : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate confidence intervals .

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